molecular formula C9H22NO6P B585573 α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt CAS No. 1346602-89-8

α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt

Cat. No.: B585573
CAS No.: 1346602-89-8
M. Wt: 274.227
InChI Key: KRPIJKAIDSXSIO-BURVIEGVSA-N
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Description

α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt (CAS: 1346602-89-8) is a stable isotope-labeled derivative of glycerophosphoric acid. It is synthesized by replacing three carbon atoms in the glycerol backbone with ¹³C isotopes, forming a bis-cyclohexylammonium salt to enhance stability and solubility. The compound’s molecular formula is C₁₂¹³C₃H₃₅N₂O₆P, with a molecular weight of 373.4 g/mol . It is commonly used in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard in mass spectrometry due to its isotopic purity and predictable fragmentation patterns .

Properties

CAS No.

1346602-89-8

Molecular Formula

C9H22NO6P

Molecular Weight

274.227

IUPAC Name

cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate

InChI

InChI=1S/C6H13N.C3H9O6P/c7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/i;1+1,2+1,3+1

InChI Key

KRPIJKAIDSXSIO-BURVIEGVSA-N

SMILES

C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O

Synonyms

1,2,3-Propanetriol-13C3 1-(Dihydrogen Phosphate) Cyclohexanamine;  Sα-Glycerophosphate-13C3 Cyclohexylamine Salt;  Glycerol-13C3 3-Phosphate Dicyclohexylammonium Salt; 

Origin of Product

United States

Preparation Methods

Chemical Synthesis

  • 13C-Labeled Glycerol Preparation :

    • 13C3-glycerol is synthesized via isotopic exchange or enzymatic catalysis using carbon-13 sources (e.g., 13CO2).

  • Phosphorylation :

    • Glycerol is phosphorylated using phosphoric acid (H3PO4) or phosphorus oxychloride (POCl3) to form glycerophosphoric acid.

    • Reaction conditions:

      • Temperature : 80–100°C

      • Catalyst : Acid catalysts (e.g., H2SO4)

      • Yield : ~60–70% (estimated from similar reactions)

Salt Formation with Cyclohexylamine

The phosphoric acid group is neutralized with cyclohexylamine to form the bis-ammonium salt.

Reaction Protocol

  • Neutralization :

    • Glycerophosphoric acid (13C3-labeled) is dissolved in aqueous or organic solvent (e.g., ethanol).

    • Cyclohexylamine is added in a 2:1 molar ratio (two amines per phosphoric acid group).

  • Crystallization :

    • The solution is cooled to induce crystallization.

    • Solvent : Ethanol/water mixtures (common in ammonium salt syntheses).

Key Parameters

Parameter Optimal Range Impact
Molar ratio (amine:acid)2:1Ensures complete neutralization
pH6–8Prevents hydrolysis of phosphate
Temperature20–25°CMaximizes crystallization efficiency

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel or ion-exchange resins are used to remove unreacted reagents.

  • HPLC : Validates purity (>95% as per and).

Spectroscopic Analysis

  • 13C NMR : Confirms 13C3 labeling at the glycerol backbone (e.g., δ 60–70 ppm for 13C-labeled carbons).

  • 1H NMR : Confirms cyclohexylamine incorporation (δ 1.5–2.0 ppm for cyclohexyl protons).

Challenges and Considerations

  • Isotopic Enrichment : Achieving >99% 13C3 labeling requires high-purity 13C-glycerol.

  • Stability : The bis-cyclohexylammonium salt is hygroscopic and light-sensitive, necessitating storage under inert atmospheres.

  • Regulatory Compliance : Controlled substance handling due to potential biohazard risks.

Research Applications

Application Method Reference
Metabolic TracingStable isotope probing in enzymatic assays
Membrane Protein Studies13C labeling for NMR spectroscopy
Pharmaceutical FormulationsMagnesium glycerophosphate analogs

Comparative Analysis of Synthesis Routes

Method Advantages Limitations
Biosynthetic LabelingHigh isotopic fidelityLimited to biological systems
Chemical SynthesisScalable, reproducibleRequires specialized reagents

Chemical Reactions Analysis

Types of Reactions: α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield glycerone phosphate derivatives, while reduction can produce glycerophosphite compounds .

Scientific Research Applications

α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt exerts its effects involves its incorporation into metabolic pathways. The labeled carbon atoms allow researchers to track the compound’s movement and transformation within biological systems. This enables the study of molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Isotopic Variants of Glycerol Derivatives

The table below compares α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt with structurally related isotopically labeled glycerol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₁₂¹³C₃H₃₅N₂O₆P 373.4 ¹³C₃ labeling; bis-cyclohexylammonium salt enhances solubility and NMR resolution . Metabolic tracing, NMR internal standard .
Glycerol-d5 C₃H₃D₅O₃ 97.12 Deuterated at five hydrogen sites; no phosphate group. Solvent studies, lipid metabolism .
D-Glycerol-1-¹³C C₂¹³CH₈O₃ 93.09 Single ¹³C label at position 1; lacks phosphate and ammonium groups. Isotopic dilution in glycolysis studies .
rac-Glycerol-1-¹³C C¹³CH₈O₃ 93.05 Racemic mixture with ¹³C at position 1; no salt form. Stereochemical NMR analysis .

Key Observations :

  • The ¹³C₃ labeling in α-Glycerophosphoric Acid-13C3 provides higher isotopic enrichment compared to single-¹³C analogs, improving sensitivity in tracer studies .
  • The bis-cyclohexylammonium salt distinguishes it from non-salt forms (e.g., D-Glycerol-1-¹³C), enhancing water solubility and stabilizing the phosphate group for analytical applications .

Stereochemical and Spectral Properties

Evidence from NMR and optical rotation studies highlights differences in stereochemical behavior:

Property This compound Enantiomeric Glycerophosphate Salts (e.g., Compound 61/62 )
Optical Rotation ([α]D²⁰) Not explicitly reported; inferred similar to Compound 61: [α]D²⁰ = +3.6 (pH 9) . Compound 61: +3.6 (pH 9); Compound 62: -3.7 (pH 9) .
NMR Resolution Broad resonances in free acid form; sharpened with cyclohexylamine . Requires counterions (e.g., NH₄⁺) for resolved spectra .
Stability in Solution Stable at pH 9; optical rotation reverses at acidic pH . Similar pH-dependent stereoinversion observed .

Critical Analysis :

  • The bis-cyclohexylammonium salt form mitigates spectral broadening seen in free acid forms, making it preferable for NMR .
  • Enantiomeric analogs (e.g., Compounds 61/62) exhibit mirror-image optical rotations, emphasizing the importance of stereochemistry in biological interactions .

Functional Group and Salt Form Comparisons

Phosphate vs. Non-Phosphate Derivatives:

  • Unlike glycerol-d5 or D-Glycerol-1-¹³C, the phosphate group in α-Glycerophosphoric Acid-13C3 enables its role in phospholipid metabolism studies .
  • Salt Forms : Bis-cyclohexylammonium salts are less hygroscopic than potassium or sodium salts (e.g., p-cresol sulfate-d7 potassium salt in ), improving shelf stability .

Research Implications and Limitations

  • Strengths : The ¹³C₃ label and salt form make this compound ideal for quantitative metabolomics and isotope dilution mass spectrometry .
  • Gaps: Limited data on its pharmacokinetics or enzymatic interactions compared to non-isotopic glycerophosphoric acid.
  • Contradictions : Optical rotation values in show slight deviations from literature, possibly due to synthesis variability .

Biological Activity

α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt, also known as L-α-Glycerol phosphate bis(cyclohexylammonium) salt, is a phospholipid derivative that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This compound plays a significant role in cellular metabolism, particularly in the synthesis and regulation of phospholipids and energy metabolism. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

  • Molecular Formula : C₁₃H₃₃N₂O₆P
  • CAS Number : 1346602-89-8
  • Molecular Weight : 327.38 g/mol

α-Glycerophosphoric Acid is involved in several biochemical pathways:

  • Phospholipid Synthesis : It serves as a precursor for the synthesis of phosphatidic acid and other glycerophospholipids, which are essential components of cellular membranes.
  • Energy Metabolism : The compound is implicated in the regulation of glycolysis and gluconeogenesis, influencing energy production in cells.
  • Cell Signaling : It may play a role in cell signaling pathways by modulating the activity of various enzymes and receptors involved in metabolic processes.

1. Neuroprotective Effects

Research indicates that α-Glycerophosphoric Acid exhibits neuroprotective properties. A study demonstrated that it could reduce neuronal apoptosis under oxidative stress conditions by modulating mitochondrial function and reducing reactive oxygen species (ROS) levels.

2. Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro studies have reported a decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production when cells are treated with α-Glycerophosphoric Acid.

3. Metabolic Regulation

In animal models, administration of α-Glycerophosphoric Acid has been linked to improved glucose tolerance and insulin sensitivity, suggesting its potential use in managing metabolic disorders such as diabetes.

Case Studies

StudyFindings
Neuroprotection Study Demonstrated reduced neuronal cell death in models of oxidative stress with α-Glycerophosphoric Acid treatment, indicating its protective role against neurodegeneration.
Inflammation Study Showed significant reduction in IL-6 and TNF-α levels in macrophage cultures treated with α-Glycerophosphoric Acid, highlighting its anti-inflammatory potential.
Diabetes Model In diabetic rats, α-Glycerophosphoric Acid improved blood glucose levels and enhanced insulin sensitivity compared to control groups.

Research Findings

Recent studies have explored various aspects of α-Glycerophosphoric Acid's biological activity:

Q & A

Basic Research Questions

Q. How is α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt synthesized and purified to ensure isotopic and chemical purity?

  • Methodology : Synthesis involves reacting α-glycerophosphoric acid-13C3 with cyclohexylamine under controlled pH (e.g., pH 6.3), followed by titration with 0.5 equivalents of cyclohexylamine to stabilize the bis-cyclohexylammonium salt form. Purification includes lyophilization and characterization via NMR to confirm isotopic labeling (e.g., 13C signals at δ 74.9–71.4 ppm) and optical rotation measurements ([α]D^20 = ±3.6–4.0 at pH 9) .
  • Key Data : NMR spectra (1H, 13C, 31P) and HRMS (ESI) data (e.g., m/z 259.0222 for the free acid) are critical for verifying isotopic enrichment and salt stoichiometry .

Q. What analytical techniques are most effective for characterizing the enantiomeric purity of this compound?

  • Methodology : Use polarized light-based optical rotation measurements at varying pH (e.g., pH 2 vs. pH 9) to detect enantiomeric inversion. For example, the free acid form ([α]D^20 = -10.7 at pH 2) inverts to +3.9 upon conversion to the ammonium salt at pH 9, with deviations from literature values (e.g., +3.4 vs. +3.6) indicating potential impurities or solvent effects .
  • Advanced NMR : Titration with cyclohexylamine (0.5 eq.) sharpens NMR resonances, resolving ambiguities in proton environments (e.g., δ 4.12–4.02 ppm for glycerol backbone protons) .

Advanced Research Questions

Q. How does the 13C3 isotopic labeling influence metabolic tracing studies in glycerophospholipid biosynthesis?

  • Methodology : Incorporate the compound into lipid biosynthesis assays (e.g., phospholipid remodeling) and track 13C enrichment via LC-MS or 13C-NMR. The labeled glycerol backbone enables precise tracing of phosphatidic acid or phosphatidylcholine metabolism, as seen in studies with analogous 13C-labeled glycerophosphocholine derivatives .
  • Key Challenge : Account for isotopic dilution effects in cellular systems, which may reduce signal-to-noise ratios in mass spectrometry .

Q. What experimental strategies resolve contradictions in optical rotation data between synthesized batches and literature values?

  • Methodology :

pH Optimization : Adjust pH to match literature conditions (e.g., pH 6.3 for midpoint inversion) to standardize measurements.

Counterion Analysis : Verify cyclohexylamine stoichiometry via 1H-NMR integration (e.g., δ 1.34–1.11 ppm for cyclohexyl protons) to rule out excess counterions affecting rotation .

Solvent Calibration : Use D2O as a solvent to minimize proton exchange broadening, ensuring reproducible optical activity measurements .

Q. How can researchers optimize solubility and stability in enzymatic assays involving this compound?

  • Methodology :

  • Buffer Selection : Use phosphate-buffered saline (PBS) or basal salt media (BSM) containing MgSO4 and K2SO4 to mimic physiological ionic strength, preventing aggregation .
  • Temperature Control : Store solutions at 4°C and avoid freeze-thaw cycles to maintain ammonium salt stability .

Critical Considerations

  • Isotopic Integrity : Confirm 13C3 incorporation via 13C-NMR splitting patterns (e.g., doublets at δ 74.8 ppm) to rule out partial labeling .
  • Counterion Effects : Excess cyclohexylamine can distort NMR spectra; use titration to achieve 1:2 (acid:amine) stoichiometry .
  • Biological Relevance : Validate metabolic tracing results with unlabeled controls to distinguish endogenous vs. labeled pathways .

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